4,4a,5,6,7,8-Hexahydro-1,6-dimethyl-4-(1-methylethyl)naphthalen-2(3H)-one
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Overview
Description
4,4a,5,6,7,8-Hexahydro-1,6-dimethyl-4-(1-methylethyl)naphthalen-2(3H)-one is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused ring structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6,7,8-Hexahydro-1,6-dimethyl-4-(1-methylethyl)naphthalen-2(3H)-one typically involves multi-step organic reactions. Common starting materials might include simpler naphthalene derivatives, which undergo a series of reactions such as hydrogenation, alkylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes. Catalysts such as palladium or platinum might be used to facilitate hydrogenation reactions, while alkylation could be achieved using Friedel-Crafts conditions with aluminum chloride as a catalyst.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in metabolism or signaling.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with a similar fused ring structure.
Tetralin: A hydrogenated derivative of naphthalene.
Decalin: Another hydrogenated naphthalene derivative with a different ring structure.
Properties
CAS No. |
97752-22-2 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1,6-dimethyl-4-propan-2-yl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C15H24O/c1-9(2)13-8-15(16)11(4)12-6-5-10(3)7-14(12)13/h9-10,13-14H,5-8H2,1-4H3 |
InChI Key |
BAXDUIVVBWNUFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C(=O)CC(C2C1)C(C)C)C |
Origin of Product |
United States |
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